molecular formula C17H27N3O4S B5599436 N-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide

N-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide

Cat. No. B5599436
M. Wt: 369.5 g/mol
InChI Key: JJXWZFFJOPHHGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various methodologies, including the use of chiral sulfinamides for asymmetric synthesis of N-heterocycles, such as piperidines and pyrrolidines. These processes are crucial for obtaining structurally diverse compounds with potential therapeutic applications (Philip et al., 2020).

Molecular Structure Analysis

The molecular structure of such compounds is significant for their biological activity. Studies on similar molecules have shown that the presence of sulfonyl groups and their positioning significantly impacts the pharmacological effects, including interactions with biological targets (Carta et al., 2012).

Chemical Reactions and Properties

Sulfonyl compounds, including N-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide, exhibit a range of chemical reactions, contributing to their diverse pharmacological profiles. These reactions often involve interactions with biological molecules, influenced by the compound's ability to act as a hydrogen bond donor or acceptor (Kiefer et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility and stability, play a critical role in the compound's application in research and potential therapeutic use. Dimethyl sulfoxide (DMSO) is often used as a solvent for such compounds, enhancing their application in biological systems due to DMSO's ability to penetrate biological membranes and its compatibility with a wide range of substances (Brayton, 1986).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are essential for understanding the compound's behavior in biological systems. For example, the interaction with water and other solvents through hydrogen bonding affects its bioavailability and efficacy (Kiefer et al., 2011).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-1-(4-methoxyphenyl)sulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-19(2)12-10-18-17(21)14-5-4-11-20(13-14)25(22,23)16-8-6-15(24-3)7-9-16/h6-9,14H,4-5,10-13H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXWZFFJOPHHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxamide

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